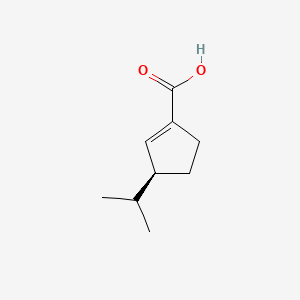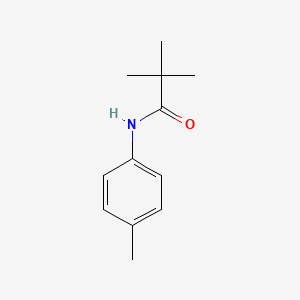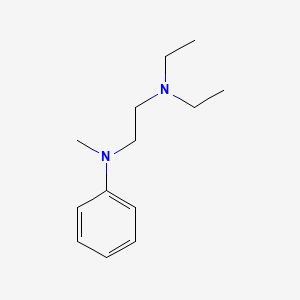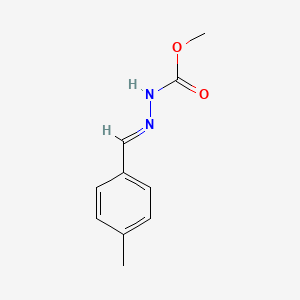![molecular formula C31H34Cl2N2O3 B11941631 N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique structural features, including a chromen-2-yl moiety, a benzyl group, and a hydrochloride salt form. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the chromen-2-yl intermediate, followed by the introduction of the benzyl group and the aminopropyl chain. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions, including controlled temperature, pressure, and the use of specific catalysts. The process would also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action of N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride include other benzamide derivatives with different substituents. Examples might include:
- N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide
- N-(3-aminopropyl)-N-[(1S)-1-(7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chromen-2-yl moiety, benzyl group, and hydrochloride salt form distinguishes it from other benzamide derivatives. These features may confer unique chemical and biological properties, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C31H34Cl2N2O3 |
|---|---|
Peso molecular |
553.5 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m0./s1 |
Clave InChI |
MLMZVWABFOLFGV-JCOPYZAKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


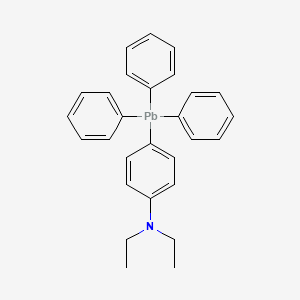

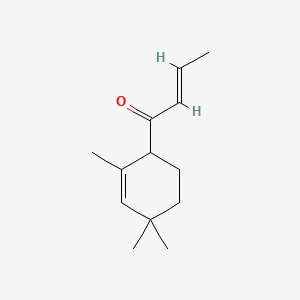
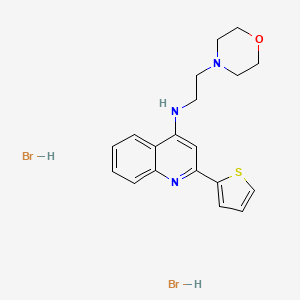
![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
